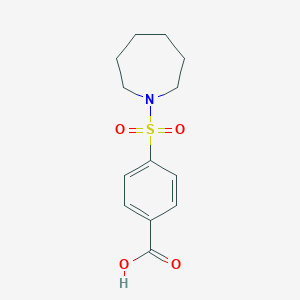

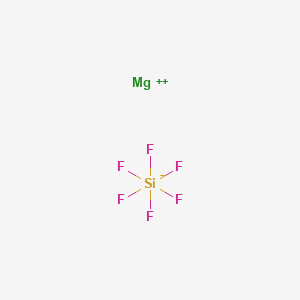

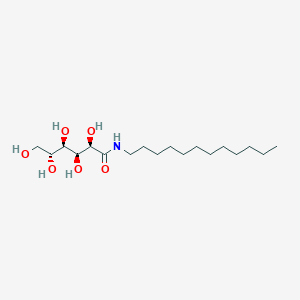

![molecular formula C8H14N2O B099048 Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one CAS No. 15932-74-8](/img/structure/B99048.png)

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

Vue d'ensemble

Description

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one is a heterocyclic compound that belongs to a class of chemicals known for their diverse range of biological activities and potential pharmaceutical applications. The compound features a complex structure that includes a pyrazine ring fused to a pyridine ring, and it is a saturated derivative, as indicated by the term "hexahydro."

Synthesis Analysis

The synthesis of related heterocyclic structures has been described in the literature. For instance, a modification of the four-component Ugi reaction has been employed to synthesize 7,8-dihydrothieno[3',2':4,5]pyrrolo[1,2-a]pyrazin-5(6H)-ones, which demonstrates the versatility of this method in producing combinatorial libraries of heterocyclic compounds . Additionally, the synthesis of quaternary salts of hexahydro-1H-2,6-methanopyrrolo[1,2-a]pyrazines has been achieved through cyclization of diazabicyclooctanes, indicating a method that could potentially be adapted for the synthesis of hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one derivatives .

Molecular Structure Analysis

The molecular structure of compounds closely related to hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one exhibits interesting features such as ring-chain tautomerism, cis-trans isomerism, and (E)/(Z) rotamerism. These structural variations are significant as they can influence the biological activity and chemical reactivity of the compounds . The presence of tautomeric forms, in particular, suggests that hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one may also exhibit similar structural dynamics.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through the formation of acylhydrazino derivatives from 1-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones and -1H-pyrazolo[1,2-b]phthalazine-5,10-diones. This indicates that hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one could potentially undergo similar reactions to form a variety of derivatives, which could be useful in the development of new pharmaceuticals .

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one is not provided, the studies of closely related compounds can offer insights. For example, the solubility of these compounds in solvents like [D6]DMSO and their equilibrium between different tautomeric forms can affect their physical properties such as melting points, boiling points, and solubility in various solvents . The pharmacological screening of hexahydro-1H-2,6-methanopyrrolo[1,2-a]pyrazines, although not confirming the enhancement of curare-like activity, suggests that the physical properties of these compounds can influence their biological activity .

Applications De Recherche Scientifique

Overview of Pyrazine Derivatives

Pyrazines, including derivatives similar in structure to Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one, are notable for their wide range of applications in scientific research. These heterocyclic compounds, characterized by their nitrogen-containing rings, have been explored for various uses, notably in the fields of organic materials, nanoscience, and drug development due to their distinct electronic and structural properties.

Applications in Food Science

In the realm of food science, pyrazines play a crucial role due to their flavor-contributing properties. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food, is a significant process for synthesizing pyrazines. These compounds are sought after for their ability to impart baking, roasted, and nutty flavors. Advanced control strategies for pyrazine generation have been explored, including the use of specific reactants and modification of reaction conditions to enhance desirable flavors or minimize unwanted by-products (Yu et al., 2021).

Medicinal Chemistry and Pharmacological Properties

In medicinal chemistry, pyrazine derivatives have been investigated for their pharmacological effects. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The diversity in their biological effects makes them valuable as potential therapeutic agents and subjects for further pharmacological research (Ferreira & Kaiser, 2012).

Synthetic and Structural Chemistry

The structural and synthetic aspects of pyrazine derivatives have been extensively explored. These studies focus on the development of new synthetic methods, understanding the structural basis of their reactivity and interactions, and exploring their potential in forming complexes with metals for various applications in catalysis and materials science (Segura et al., 2015). Furthermore, the design and synthesis of pyrazine derivatives for creating n-type semiconductors, sensors, and other organic materials highlight the versatility and significance of these compounds in advancing technology and innovation.

Safety And Hazards

There is no specific information available on the safety and hazards of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one.

Orientations Futures

Given the limited information available on Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one, future research could focus on its synthesis, properties, and potential applications.

Please note that this analysis is based on the available information and may not be comprehensive due to the limited data on Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one.

Propriétés

IUPAC Name |

1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-6-10-4-2-1-3-7(10)5-9-8/h7H,1-6H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBUPKXPDSKABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(=O)NCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300236 | |

| Record name | Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one | |

CAS RN |

15932-74-8 | |

| Record name | 15932-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)